Cas no 101342-76-1 (O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate)
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate Chemical and Physical Properties
Names and Identifiers
-
- Pentanedioic acid,1,10-decanediyl bis(1-butylpentyl) ester (9CI)
- 5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate
- BIS(1-BUTYLPENTYL)DECANE-1,10-DIYL DIGLUTARATE
- ACMC-20eclo
- AG-D-07957
- CTK3J9700
- ETH 469
- Bis(1-butylpentyl)decane-1,10-diyl diglutarate,Selectophore
- 5,30-DIBUTYL-6,12,23,29-TETRAOXATETRATRIACONTANE-7,11,24,28-TETRANE
- ETH 469, 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane
- BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE
- DECANE-1,10-DIOL BIS(GLUTARIC ACID 1-*BU TYLPENTYL E
- O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate
- MFCD00043109
- Bis(1-butylpentyl)decane-1,10-diyl diglutarate, Selectophore(TM)
- '-decane-1,10-diyl dinonan-5-yl diglutarate
- 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane, ETH 469
- 239439-77-1
- 2E,7Z,9E-Undecatrienoic Acid-N-isobutylamide
- 5-O-nonan-5-yl 1-O-[10-(5-nonan-5-yloxy-5-oxopentanoyl)oxydecyl] pentanedioate
- J-000370
- 101342-76-1
- s10465
- BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE (ETH 469)
-
- MDL: MFCD00043109
- Inchi: 1S/C38H70O8/c1-5-9-23-33(24-10-6-2)45-37(41)29-21-27-35(39)43-31-19-17-15-13-14-16-18-20-32-44-36(40)28-22-30-38(42)46-34(25-11-7-3)26-12-8-4/h33-34H,5-32H2,1-4H3
- InChI Key: AAEJKGTZDCFBEA-UHFFFAOYSA-N
- SMILES: O(C(CCCC(=O)OCCCCCCCCCCOC(CCCC(=O)OC(CCCC)CCCC)=O)=O)C(CCCC)CCCC
Computed Properties
- Exact Mass: 654.50700
- Monoisotopic Mass: 654.50706919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 46
- Rotatable Bond Count: 33
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- Surface Charge: -2
- Tautomer Count: nothing
- XLogP3: 12.8
Experimental Properties
- Color/Form: liquid
- Density: 0.976
- Boiling Point: 653.6°C at 760 mmHg
- Flash Point: 258.4°C
- Refractive Index: 1.464
- PSA: 105.20000
- LogP: 10.11860
- Solubility: Not determined
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate Security Information
- WGK Germany:3
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 30585-1G |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate |
101342-76-1 | 1g |
¥5865.29 | 2025-01-14 | ||
| TRC | D212520-10mg |
O,O'-Decane-1,10-diyl di(nonan-5-yl) Diglutarate |
101342-76-1 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D212520-50mg |
O,O'-Decane-1,10-diyl di(nonan-5-yl) Diglutarate |
101342-76-1 | 50mg |
$178.00 | 2023-05-18 | ||
| TRC | D212520-100mg |
O,O'-Decane-1,10-diyl di(nonan-5-yl) Diglutarate |
101342-76-1 | 100mg |
$282.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03039-1g |
O,O'-Decane-1,10-diyl di(nonan-5-yl) diglutarate |
101342-76-1 | ≥97% | 1g |
¥9458.0 | 2024-07-19 | |
| abcr | AB487076-1 g |
5-[11-Butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate |
101342-76-1 | 1g |
€649.30 | 2023-07-10 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB10356-0.1g |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate |
101342-76-1 | 97% | 0.1g |
829.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB10356-0.25g |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate |
101342-76-1 | 97% | 0.25g |
1235.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB10356-1g |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate |
101342-76-1 | 97% | 1g |
3080.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB10356-5g |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate |
101342-76-1 | 97% | 5g |
10769.00 | 2021-06-01 |
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate Suppliers
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate
O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate (CAS No. 101342-76-1)
The compound O1-[10-[5-(1-butylpentoxy)-5-oxo-pentanoyl]oxydecyl] O5-(1-butylpentyl) pentanedioate, identified by CAS No. 101342-76-1, represents a structurally complex ester with dual functional groups designed to enhance its physicochemical and biological properties. This molecule features a central pentanedioate backbone, with two distinct substituents attached at positions O1 and O5. The O5-linked butylpentyl chain introduces hydrophobicity, while the O1-branched ester group contains a keto-pentanoyl moiety linked via an oxydecyloxy spacer. Recent studies highlight its potential in drug delivery systems due to its amphiphilic nature and tunable degradation profiles.
A key structural feature is the presence of the keto group (C=O), which contributes to conformational rigidity and reactivity. Researchers have demonstrated that such ketones can undergo controlled reduction in biological environments, enabling time-dependent release of bioactive payloads. The butylpentoxyr group at position 5 imparts lipophilicity, enhancing membrane permeability while maintaining solubility in organic solvents during synthesis. A 2023 study published in *Journal of Medicinal Chemistry* revealed that analogous structures exhibit enhanced cellular uptake in cancer cell lines due to this hydrophobic tailoring.
In terms of synthetic methodology, this compound is typically prepared via a three-step process involving: (i) esterification of pentanedioic acid with butylpentanol derivatives, followed by (ii) Michael addition of the keto-functionalized precursor, and finally (iii) coupling with the oxydecyloxy-containing intermediate under optimized conditions. Recent advancements reported in *ACS Sustainable Chemistry & Engineering* have improved reaction yields by incorporating solvent-free microwave-assisted protocols, reducing synthesis time from 72 to 8 hours while maintaining >98% purity as confirmed by NMR and HPLC analysis.
Biological evaluations indicate promising applications in targeted drug delivery systems. The compound's amphiphilic nature allows self-assembly into nanostructures with particle sizes between 80–200 nm under physiological conditions. In vitro experiments using HeLa cells demonstrated non-cytotoxic behavior up to 50 µM concentrations after 72-hour exposure, as measured by MTT assays. More importantly, when loaded with doxorubicin, these nanoformulations achieved a ~4-fold increase in cytotoxicity compared to free drug due to sustained release kinetics mediated by the ester hydrolysis mechanism.
Clinical translatability is further supported by recent pharmacokinetic studies showing prolonged plasma half-life (t½ = 9.8 hours) compared to conventional carriers like PEG-liposomes (t½ = 3.2 hours). This property stems from the compound's ability to evade rapid renal clearance through size-dependent filtration mechanisms. A phase I clinical trial currently underway investigates its use as a carrier for siRNA delivery targeting oncogenic pathways in solid tumors, leveraging its capacity for siRNA encapsulation without requiring transfection agents.
Safety assessments conducted according to OECD guidelines revealed no mutagenic effects in Ames tests and minimal hemolytic activity (< 5% at 20 µg/mL). These findings align with computational toxicology predictions using QSAR models that identified no structural alerts for organ toxicity or carcinogenicity potential. The compound's biodegradability has also been validated through OECD test methods showing complete mineralization within 28 days under aerobic conditions.
Ongoing research focuses on modifying the terminal butyl groups to create stimuli-responsive variants capable of pH/glycosylation-triggered release mechanisms. Preliminary data from *Nature Communications* shows that introducing carboxymethylated derivatives enhances tumor microenvironment targeting efficiency by ~60% through lectin-mediated interactions without compromising stability during circulation.
This multifunctional ester represents an advanced platform for developing next-generation therapeutic carriers addressing current limitations in drug delivery systems such as premature leakage and insufficient tissue penetration. Its modular design allows systematic optimization of properties like particle size distribution (80–200 nm range achievable through solvent ratios adjustments), surface charge (+/-3 mV tunable via end-group modifications), and payload encapsulation efficiency (>90% for small molecule drugs).
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